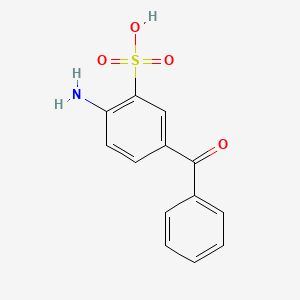
Phenyl 4-hydroxy-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-hydroxy-3-nitrobenzoate is an organic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 4th position and a nitro group (-NO2) at the 3rd position. This compound is part of the broader class of nitrobenzoates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of phenyl 4-hydroxybenzoate using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.
Hydroxylation Reaction: Another method involves the hydroxylation of phenyl 3-nitrobenzoate using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxyl group at the 4th position.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems and real-time monitoring technologies helps in maintaining consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene ring, facilitated by halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and H2O2.
Reduction: Fe, Sn, and HCl.
Substitution: Br2, Cl2, and FeCl3.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-hydroxy-3-nitrobenzoate has found applications in various scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of nitroaromatic compounds on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Phenyl 4-hydroxy-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can undergo reduction to form nitroso and hydroxylamine derivatives, which can interact with biological macromolecules.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to modulation of inflammatory responses and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxy-3-nitrobenzoate
Phenyl 3-nitrobenzoate
4-Nitrophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
phenyl 4-hydroxy-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-7-6-9(8-11(12)14(17)18)13(16)19-10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIRVUJDGVPNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-acetamidophenoxy)phenyl]acetamide](/img/structure/B8043858.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)


![Ethyl 2-[ethoxycarbonyl-(4-oxo-1,2,3-benzotriazin-3-yl)amino]acetate](/img/structure/B8043882.png)
![3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043895.png)
![3-(4,6-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043897.png)



![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)

![2-[2,3-bis(dimethylamino)propoxy]-N,N,N',N'-tetramethylpropane-1,3-diamine](/img/structure/B8043935.png)

